molecular formula C11H21O5P B042418 Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate CAS No. 41891-54-7

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Cat. No.: B042418
CAS No.: 41891-54-7
M. Wt: 264.25 g/mol
InChI Key: OQKGPUSERILONW-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C11H21O5P and its molecular weight is 264.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Intramolecular Cyclization Studies : It's utilized in examining the spontaneous intramolecular cyclization of diethyl acetylsuccinate (Duus, 1978).

  • Synthesis of Fluorinated Building Blocks : This compound is instrumental in the synthesis of 3-fluorofuran-2(5H)-ones, which are novel fluorinated building blocks (Pomeisl et al., 2007).

  • Anticancer Therapy : It's used in synthesizing new compounds that have potential applications in anticancer therapy (Valla et al., 2005).

  • Synthesis of Lactones and Lactams : It plays a role in the synthesis of β-aryl-α-methylidene-γ-lactones and β-aryl-α-ethyl-β-methylidene-γ-lactams, with potential cytotoxic evaluation (Albrecht et al., 2010).

  • Bisphosphorylated 2-Furoic Acid Derivatives : It's used in synthesizing bisphosphorylated 2-furoic acid and its derivatives (Pevzner, 2015).

  • Intermediate in Lactone and Lactam Synthesis : It serves as an intermediate in the synthesis of α-alkylidene-γ2-lactones and lactams (Blaszczyk et al., 2004).

  • Stereochemistry of 3-Substituted 2-Methylbut-2-enoic Acid Derivatives : This compound aids in the synthesis and study of the stereochemistry of certain 3-substituted 2-methylbut-2-enoic acid derivatives (Brettle et al., 1973).

  • Synthesis of Aryl-Hydroxy-Naphthoates and Unsaturated Esters : It is used in synthesizing 4-aryl-2-hydroxy-1-naphthoates and β,β-unsaturated esters (Taylor & Davies, 1983).

  • Preparation of Fluorinated Lignan Intermediates : The compound is used in the preparation of intermediates for fluorinated lignans (Kvíčala et al., 2000).

  • Study of Nonhydrogen Bonding Interactions : It's utilized in researching rare nonhydrogen bonding interactions and their effects on crystal packing (Zhang et al., 2011).

  • Synthesis of Various Compounds : Ethyl 4,5-bis(diethoxyphosphorylmethyl)-3-furoate, a related compound, is used for the synthesis of various compounds (Pevzner, 2016).

  • Biohydrogenation Studies : Ethyl 4,4-dimethoxy-3-methylbut-2-enoate, a similar compound, is a substrate for biohydrogenation with fermenting Saccharomyces cerevisiae (Ferraboschi et al., 1987).

  • High Enantioselective Chemical Reactions : Ethyl 2-hydroxy-4-arylbutyrate, another related compound, is useful for its high enantioselectivity in chemical reactions (Meng et al., 2008).

  • Synthesis of Difluoromethylphosphonate-substituted Nitrogen Heterocycles : Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate, a compound with a similar structure, is used in the synthesis of these heterocycles and shows reactivity in C-hydroxyalkylation of aromatic amines (Pasternak et al., 2000).

  • Potent Anticancer Agent : Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a potent anticancer agent with high cytotoxic activity against various cancer cell lines (Jakubowski et al., 2017).

  • Phosphorylation Applications : It is also useful in the phosphorylation of other compounds, such as ethyl acetoacetate and acetylacetone (Kirakosyan et al., 2012).

  • Wittig Reaction Applications : The Wittig reaction with this compound affords alkyl E-4-(furyl)-4-(diethoxyphosphoryl)but-3(2)-enoates for various scientific applications (Pevzner, 2017).

  • Tricyclic Product Synthesis : It is a tricyclic product from the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate (Mara et al., 1982).

  • Synthesis Yield Study : A study on its synthesis yielded 79.1% of the target compound (Nhu, 2013).

Mechanism of Action

Target of Action

Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . It acts on the biochemical pathways that regulate insect growth and development.

Mode of Action

This interaction results in changes that affect the normal growth and development of insects .

Biochemical Pathways

Triethyl 3-Methyl-4-phosphonocrotonate affects the biochemical pathways involved in insect growth and development . It is also used in the synthesis of retinoic acids , which are involved in cell growth and differentiation in vertebrates.

Pharmacokinetics

It is known to be soluble in chloroform , which suggests that it may be absorbed and distributed in organisms that come into contact with it

Result of Action

The primary result of the action of Triethyl 3-Methyl-4-phosphonocrotonate is the disruption of normal insect growth and development . This makes it a potent insect growth regulator. In addition, its use in the synthesis of retinoic acids suggests that it may have effects on cell growth and differentiation .

Action Environment

The action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that its action may be affected by the presence of organic solvents in the environment

Properties

IUPAC Name

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGPUSERILONW-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of triethyl 3-methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?

A: Triethyl 3-methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with trans-ionylidineacetaldehyde-1-3H. This reaction forms the carbon backbone of the retinoid structure, specifically the ethyl ester of trans-retinoic-11-3H acid []. Subsequent saponification of this ester yields the desired trans-retinoic-11-3H acid.

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